molecular formula C15H17NO2S B1228965 N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B1228965
M. Wt: 275.4 g/mol
InChI Key: LDLYKRKLWJUWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is an organosulfur heterocyclic compound.

Scientific Research Applications

Synthetic Building Blocks and Heterocycle Synthesis Research has shown that cyclic furan and thiophene derivatives, including compounds structurally related to N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, are of significant interest as basic synthetic building blocks, especially in pharmaceutical drug design. These compounds are used as pharmacophores in the development of various drugs, highlighting their importance in medicinal chemistry (Kula, Balawejder, Bonikowski, & Sikora, 2009).

Antiparasitic Activities A study described the synthesis of tricyclic compounds with a fused thiophene ring, starting from 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one, which is closely related to the compound . These compounds were tested for their antiparasitic activities, indicating potential applications in the treatment of parasitic infections (De, Bhattacharya, Jash, Mukherjee, Saha, & Sen, 2009).

Antimicrobial Activity Compounds structurally similar to N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide have been investigated for their antimicrobial properties. For instance, certain carboxamide derivatives have shown promising in vitro anti-inflammatory and antioxidant activities, comparable to well-known drugs like ibuprofen and ascorbic acid, which suggests potential for use in treating infections (Kumar, Anupama, & Khan, 2008).

Antitumor Evaluation In the field of oncology, similar compounds have been synthesized and tested for their antitumor activity. Notably, certain derivatives have exhibited a broad spectrum of antitumor activity, and molecular modeling has been used to study their potential mechanisms of action (El-Sherbeny, Abdel-Aziz, & Ahmed, 2010).

HIV Treatment Research involving compounds like 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has led to the identification of potential inhibitors of HIV-1 and HIV-2 reverse transcriptase's ribonuclease H activity. These findings are crucial for the development of new drugs for HIV treatment (Wendeler et al., 2008).

properties

Product Name

N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C15H17NO2S/c17-15(16-9-11-5-4-8-18-11)13-10-19-14-7-3-1-2-6-12(13)14/h4-5,8,10H,1-3,6-7,9H2,(H,16,17)

InChI Key

LDLYKRKLWJUWHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC=C2C(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 2
N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-furanylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.